Phenyl 1-thio-beta-D-galactopyranoside

Catalog No.
S607758
CAS No.
16758-34-2
M.F
C12H16O5S
M. Wt
272.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 1-thio-beta-D-galactopyranoside

CAS Number

16758-34-2

Product Name

Phenyl 1-thio-beta-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

OVLYAISOYPJBLU-IIRVCBMXSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

Phenyl 1-Thio-β-D-galactopyranoside; Ph-thio-β-D-Gal

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Substrate for β-galactosidases:

  • PTG serves as a substrate for β-galactosidases, a group of enzymes that cleave the β-galactosidic bond in various molecules.
  • Studying the interaction of PTG with different β-galactosidases helps researchers understand the enzyme's structure, function, and specificity.

Inhibitor of β-galactosidases:

  • In some cases, PTG can act as an inhibitor of β-galactosidases, meaning it can bind to the enzyme and prevent its activity.
  • This property makes PTG a valuable tool for studying the function of β-galactosidases in various biological processes.

Ligand for studying galactose receptors:

  • PTG can bind to specific receptors on cell surfaces that recognize galactose.
  • Studying this interaction helps researchers understand the role of galactose receptors in various cellular processes, such as cell adhesion and signaling.

Tool for studying carbohydrate-protein interactions:

  • Due to its specific structure and ability to bind to both enzymes and receptors, PTG can be a valuable tool for studying how carbohydrates interact with proteins.
  • This information is crucial for understanding various biological processes, including enzyme function, cell signaling, and immune response.

Phenyl 1-thio-β-D-galactopyranoside (PTG) is a synthetic compound derived from the sugar galactose. It contains a phenyl group attached to a galactose ring through a sulfur atom (thio linkage) at the beta-1 position []. PTG plays a significant role in scientific research, particularly in the field of molecular biology, as a substrate for detecting the enzyme β-galactosidase activity [].


Molecular Structure Analysis

PTG possesses a complex molecular structure with several key features (see Figure 1). The core structure consists of a six-membered galactose ring (a pyranose) with a β-glycosidic linkage. This linkage means the hydroxyl group (OH) on the first carbon (C1) of the galactose ring is linked to the sulfur atom of the thio group, which is further connected to a phenyl ring []. The presence of the phenyl ring distinguishes PTG from other galactopyranosides like ONPG (o-nitrophenyl-β-D-galactopyranoside).


Chemical Reactions Analysis

Synthesis:

The specific synthesis pathway for PTG is not widely reported in scientific literature. However, the general synthesis of thioglycosides often involves reacting a peracetylated sugar with a thiol (sulfhydryl compound) in the presence of a Lewis acid catalyst [].

Enzymatic cleavage by β-galactosidase:

PTG serves as a substrate for the enzyme β-galactosidase. β-galactosidase breaks the glycosidic bond between the galactose ring and the thio group, releasing free galactose and a thiolphenol byproduct [].

PTG + β-galactosidase -> Galactose + Thiolphenol

Physical and Chemical Properties

  • Melting point: No data readily available on the specific melting point of PTG.
  • Boiling point: Likely decomposes before boiling due to the presence of the sugar moiety.
  • Solubility: Soluble in water and polar organic solvents like DMSO and DMF [].
  • Stability: Relatively stable under physiological conditions (pH 6-8) [].

PTG's primary function is as a substrate for β-galactosidase. β-galactosidase plays a crucial role in lactose metabolism by cleaving the β-galactosidic bond between galactose and glucose in lactose []. By monitoring the cleavage of PTG by β-galactosidase through various methods (e.g., colorimetric assay), scientists can indirectly measure β-galactosidase activity in biological samples []. This application finds use in various research areas, including studying gene expression regulated by the lac operon in E. coli and detecting the presence of genetically modified organisms (GMOs) engineered with the lacZ gene [].

XLogP3

0.3

Other CAS

16758-34-2

Wikipedia

Phenyl 1-thiohexopyranoside

Dates

Modify: 2023-09-20

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